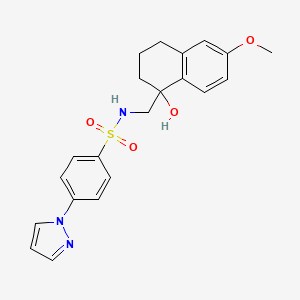
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of benzenesulfonamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar sulfonamide derivatives have been synthesized and evaluated for various biological activities, including antidiabetic, cytotoxic, and anti-tumor properties . These compounds often feature a benzenesulfonamide moiety linked to different heterocyclic and aromatic systems, which can significantly influence their biological activity and interactions with biological targets.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or other aromatic compounds. For instance, compounds with antidiabetic activity were synthesized from substituted 1,3-benzothiazol-2-yl derivatives . Another study reported the synthesis of benzenesulfonamides starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the planarity between the pyrazole and benzenesulfonamide rings and the dihedral angles between terminal rings can influence the binding to biological targets . The intramolecular hydrogen bonding and other non-covalent interactions also play a significant role in stabilizing the molecular conformation, which is essential for the interaction with enzymes or receptors .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of hydroxy, methoxy, and amino groups can lead to hydrogen bond formation, which is critical for the biological activity of these compounds . Moreover, the reactivity of these functional groups can be exploited in further chemical modifications to enhance the biological properties or to label the compounds with isotopes for imaging purposes, as seen in the synthesis of a PET radioligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy or hydroxy groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The crystal packing and supramolecular interactions observed in the solid state can provide insights into the compound's behavior in different environments .
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
A study by Pişkin et al. (2020) synthesizes new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing properties useful for photodynamic therapy (PDT). These compounds possess high singlet oxygen quantum yield, essential for Type II photodynamic therapy mechanisms, suggesting their potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Herbicidal Activity
Eussen et al. (1990) describe N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with significant herbicidal activity, especially as post-emergence agents against dicotyledonous weed species. This work highlights the potential agricultural applications of such compounds, providing a new approach to weed control (Eussen, Thus, Wellinga, & Stork, 1990).
Synthesis and Bioactivity of Sulfonamides
Research by Gul et al. (2016) involves the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which were examined for their cytotoxicity and potential as carbonic anhydrase inhibitors. This study adds to the understanding of sulfonamides' roles in medicinal chemistry, particularly regarding their cytotoxic activities and enzyme inhibition capabilities (Gul et al., 2016).
Antimicrobial Agents
Abbas et al. (2017) explore the synthesis of new sulfonamide derivatives as antimicrobial agents. This study underlines the versatility of sulfonamide compounds in developing new antimicrobials, highlighting their importance in addressing resistant bacterial strains (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Propriétés
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-28-18-7-10-20-16(14-18)4-2-11-21(20,25)15-23-29(26,27)19-8-5-17(6-9-19)24-13-3-12-22-24/h3,5-10,12-14,23,25H,2,4,11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTNNBZDQLOVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

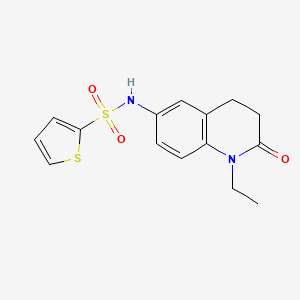
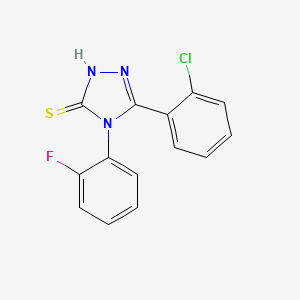
![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)
![4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2548772.png)
![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2548776.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2548778.png)


![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)
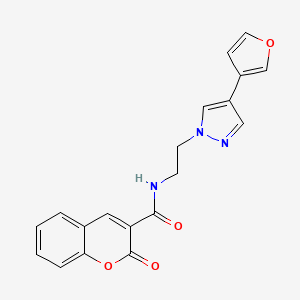
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)
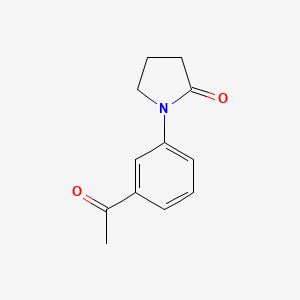
![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)